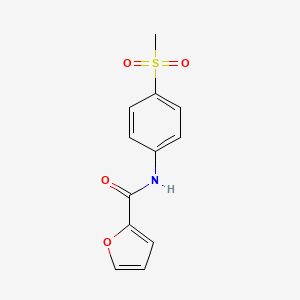

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(15,16)10-6-4-9(5-7-10)13-12(14)11-3-2-8-17-11/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIWBLPFQVJSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide typically involves the reaction of 4-(methylsulfonyl)aniline with furan-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (NAS). Key reactions include:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Hydroxylation | NaOH (aq), 80°C, 12 h | Sulfonyl group remains intact; hydroxylation at para position of phenyl ring | |

| Amination | NH₃/EtOH, CuCl₂ catalyst, reflux | Formation of amino-substituted derivative |

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution, primarily at the C3/C5 positions:

| Electrophile | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-furan-2-carboxamide | 78% | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 3-Bromo-furan-2-carboxamide | 65% |

Coupling Reactions

The carboxamide group participates in cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Outcomes | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives via C–C bond formation | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | N-aryl extensions |

Hydrolysis and Functional Group Interconversion

Redox Reactions

The methylsulfonyl group and furan ring participate in reduction:

| Reaction | Reagents | Outcomes | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Reduced furan to tetrahydrofuran | |

| Sulfonyl Group Reduction | LiAlH₄, THF, 0°C to RT | Conversion to methylthioether (-SCH₃) |

Heterocyclic Ring Functionalization

The furan ring undergoes cycloaddition and ring-opening:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, toluene, 110°C | Bicyclic adduct | |

| Oxidative Ring Opening | Ozone, CH₂Cl₂, -78°C | Dicarbonyl compounds |

Coordination Chemistry

The carboxamide group acts as a ligand for metal complexes:

| Metal Ion | Conditions | Complex Properties | Source |

|---|---|---|---|

| Cu(II) | Ethanol, RT, 2 h | Square-planar geometry; antifungal activity | |

| Zn(II) | Methanol, reflux | Tetrahedral coordination |

Key Mechanistic Insights:

-

Methylsulfonyl Group : Enhances electrophilicity of the phenyl ring, directing substituents to meta/para positions .

-

Furan Reactivity : Susceptible to electrophiles at C3/C5 due to electron-rich π-system .

-

Carboxamide Stability : Resists hydrolysis under mild conditions but cleaves in strong acids/bases .

Scientific Research Applications

Antimicrobial Activity

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Candida albicans | 0.75 µg/mL | 1.5 µg/mL |

These results suggest that the compound has potential as a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In vitro studies have shown that this compound induces apoptosis in cancer cells. For instance, it was tested against the MCF-7 breast cancer cell line, yielding an IC50 value of approximately 25 µM.

Mechanism of Action

The anticancer effects are attributed to:

- Induction of apoptosis through mitochondrial pathways.

- Cell cycle arrest at the S-phase, inhibiting proliferation.

Pharmacological Investigations

Due to its structural properties, the compound is being explored for potential therapeutic uses in various diseases, including:

- Inflammatory Diseases : Its ability to modulate inflammatory pathways may lead to applications in treating conditions like rheumatoid arthritis.

- Neurological Disorders : Preliminary studies suggest neuroprotective effects, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound, a comparison with similar compounds is useful.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Furan with methylsulfonyl group | 0.5 µg/mL | 25 µM (MCF-7) |

| N-(4-hydroxyphenyl)furan-2-carboxamide | Furan with hydroxyl group | 1.0 µg/mL | 35 µM (MCF-7) |

| N-(5-amino-2-methylphenyl)furan-2-carboxamide | Furan with amino group | 0.75 µg/mL | 28 µM (MCF-7) |

This table highlights that while similar compounds exhibit antimicrobial and anticancer activities, this compound shows superior efficacy in certain assays.

Mechanism of Action

The

Biological Activity

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-cancer and anti-microbial properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H13NO4S

- Molecular Weight: 273.30 g/mol

- Chemical Structure:

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound derivatives. The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence the compound's efficacy against various cancer cell lines.

Cell Viability Studies:

- Compound Tested: this compound (noted as 4d in some studies).

- Cell Lines: HepG2, Huh-7, and MCF-7.

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

The above table illustrates that compound 4d exhibited the lowest cell viability, indicating potent anti-cancer activity compared to the standard drug doxorubicin .

2. Anti-Microbial Activity

This compound has also demonstrated significant anti-microbial properties against both bacterial and fungal strains.

Inhibition Zone and Minimum Inhibitory Concentration (MIC):

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| B. cereus | 16 | 230 |

These results indicate that the compound has substantial activity against common pathogens, comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Anti-Cancer Mechanism: The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-Microbial Mechanism: It likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways, leading to cell death.

Case Study: Anti-Cancer Efficacy

A study conducted on various derivatives of furan-2-carboxamide demonstrated that those with electron-donor groups on the phenyl ring exhibited enhanced anti-cancer activity. For instance, para-methyl-substituted derivatives showed a significant reduction in cell viability across multiple cancer cell lines .

Case Study: Anti-Microbial Efficacy

In another investigation focusing on drug-resistant bacterial strains, this compound displayed promising results against Acinetobacter baumannii and Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide?

- Methodological Answer : The compound can be synthesized via reductive transamidation using manganese-mediated (MnBr₂) reactions with nitroaromatic precursors, as demonstrated for structurally analogous furan carboxamides . Acetylation of sulfonamide intermediates with acetic anhydride under reflux conditions is also a viable approach, as seen in related sulfonyl-containing acetamides . Purification typically involves recrystallization from ethanol or chromatography.

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as standardized for similar carboxamide derivatives .

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., furan C=O at ~160–165 ppm, sulfonyl S=O at ~130–135 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as applied to related sulfonylphenyl carboxamides .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds:

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .

- Work in a fume hood to prevent inhalation (H335) and ensure proper ventilation .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate its mechanism of action?

- Methodological Answer :

- Software : Use AutoDock 3.0+ with a Lamarckian genetic algorithm (LGA) for flexible ligand docking .

- Validation : Calibrate empirical free energy functions using known protein-ligand complexes (e.g., RMSD <2.0 Å) .

- Case Study : Docking of N-[4-(methylsulfonyl)phenyl]furan-2-carboxamide analogs revealed strong interactions with voltage-gated sodium channels, suggesting potential therapeutic targets .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Conditions : Compare cell lines (e.g., HEK293 vs. CHO), concentrations, and incubation times .

- Orthogonal Assays : Validate enzymatic inhibition (e.g., MAPKAP-K2) with cellular viability assays to distinguish direct effects from cytotoxicity .

- Metabolic Stability : Assess liver microsomal stability to identify rapid degradation as a confounding factor .

Q. Which structural modifications enhance target affinity or selectivity?

- Methodological Answer :

- Sulfonyl Group : The 4-(methylsulfonyl)phenyl moiety improves solubility and target engagement, as seen in kinase inhibitors .

- Furan Substituents : Electron-withdrawing groups (e.g., halogens) at the furan 5-position enhance binding to hydrophobic pockets .

- Phenyl Ring Modifications : Chlorination or trifluoromethyl groups increase steric complementarity in enzyme active sites .

Q. What crystallization strategies yield high-quality single crystals for X-ray analysis?

- Methodological Answer :

- Solvent System : Slow evaporation of ethanolic solutions at 292 K, as optimized for sulfonamide-carboxamide hybrids .

- Cocrystallization : Use N,N-dimethylformamide (DMF) solvates to stabilize lattice interactions, as demonstrated for chromene-furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.